1,2,3,4,5,6-Hexahydro-2,6-methano-3-benzazocin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5,6-Hexahydro-2,6-methano-3-benzazocin-8-amine is a complex organic compound that belongs to the class of benzazocines. This compound is characterized by its unique structure, which includes a hexahydro ring system fused with a benzene ring and an amine group at the 8th position. It is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-amine typically involves multiple steps, including cyclization and reduction reactions. One common synthetic route involves the reduction of the corresponding oxime using zinc dust in a mixture of acetic acid and acetic anhydride . Another method involves the use of intramolecular Friedel–Crafts alkylation and intramolecular Heck cyclization as key ring-forming steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,6-Hexahydro-2,6-methano-3-benzazocin-8-amine undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reagents like lithium aluminium hydride or sodium borohydride.
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The amine group can undergo substitution reactions with alkyl halides or acyl chlorides to form corresponding derivatives.
Common Reagents and Conditions
Reduction: Lithium aluminium hydride in dry ether or sodium borohydride in methanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Reduction: Formation of N-ethyl derivatives.
Oxidation: Formation of corresponding carboxylic acids or ketones.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1,2,3,4,5,6-Hexahydro-2,6-methano-3-benzazocin-8-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an opioid analgesic due to its structural similarity to known opioid compounds.
Biological Research: The compound is used in studies related to receptor binding and signal transduction pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex pharmaceutical agents.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-amine involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, leading to the activation of intracellular signaling pathways that result in analgesic effects . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Benzomorphan: Another class of opioid analgesics with a similar core structure.
2,3,4,5-Tetrahydro-1,5-methano-1H-2-benzazepine: A compound with a similar ring system but different pharmacological properties.
Pentazocine: A well-known opioid analgesic with structural similarities.
Uniqueness
1,2,3,4,5,6-Hexahydro-2,6-methano-3-benzazocin-8-amine is unique due to its specific ring structure and the presence of an amine group at the 8th position. This structural feature may contribute to its distinct pharmacological profile and potential therapeutic applications.
Properties
CAS No. |
399032-54-3 |
---|---|
Molecular Formula |
C12H16N2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-amine |
InChI |
InChI=1S/C12H16N2/c13-10-2-1-8-5-11-6-9(3-4-14-11)12(8)7-10/h1-2,7,9,11,14H,3-6,13H2 |
InChI Key |
GPOGDIVKXKSKPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2CC1C3=C(C2)C=CC(=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.